molecular formula C13H21NO4Si B8030977 Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane

Cat. No.: B8030977
M. Wt: 283.39 g/mol
InChI Key: ZZKQYNAFDWPSPY-UHFFFAOYSA-N
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Description

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a methoxy group, and a nitrophenoxy group attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane typically involves the reaction of 2-methoxy-5-nitrophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-methoxy-5-nitrophenol+tert-butylchlorodimethylsilaneThis compound+HCl\text{2-methoxy-5-nitrophenol} + \text{tert-butylchlorodimethylsilane} \rightarrow \text{this compound} + \text{HCl} 2-methoxy-5-nitrophenol+tert-butylchlorodimethylsilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

    Hydrolysis: The silane group can be hydrolyzed to form silanols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.

Major Products

    Reduction of the nitro group: 2-methoxy-5-aminophenoxy derivatives.

    Substitution of the methoxy group: Various substituted phenoxy derivatives.

    Hydrolysis of the silane group: Silanols and siloxanes.

Scientific Research Applications

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane has several applications in scientific research:

    Organic Synthesis: It serves as a protecting group for phenols and alcohols in multi-step organic synthesis.

    Materials Science: It is used in the preparation of silicon-based materials and coatings.

    Biology and Medicine: The compound can be used in the synthesis of bioactive molecules and drug intermediates.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions at specific sites of a molecule during synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, while the methoxy and nitrophenoxy groups can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(2-methoxyphenoxy)dimethylsilane
  • Tert-butyl(2-nitrophenoxy)dimethylsilane
  • Tert-butyl(2-methoxy-4-nitrophenoxy)dimethylsilane

Uniqueness

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups with the silane core provides a versatile compound for use in various fields of research and industry.

Properties

IUPAC Name

tert-butyl-(2-methoxy-5-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQYNAFDWPSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-methoxy-5-nitrophenol (1.53 g, 9.0 mmol) and imidazole (1.08 g, 15.9 mmol) in anhydrous DMF (40 mL) was added, with stirring, tert-butyldimethylsilyl chloride (2.05 g, 13.6 mmol) and the mixture was allowed to stir at room temperature for 16 h. The solvent was removed in vacuo and the residue was dissolved in 40 mL of 50% ethyl acetate in hexanes and filtered through 10 g of silica gel. The silica gel was washed with an additional 200 mL of 50% ethyl acetate in hexanes and the filtrates were combined and concentrated in vacuo to give 2.01 g of product as a tan crystalline solid. 1H NMR (CDCl3) δ 7.89 (dd, 1H, J=9.0 Hz, 2.8 Hz), 7.69 (d, 1H, J=2.8 Hz), 6.88 (d, 1H, J=9.0), 3.90 (s, 3H), 1.00 (s, 9H), 0.18 (s, 6H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-5-nitrophenol (3.0 g, 17.8 mmol), tert-butyldimethylsilyl chloride (3.2 g, 21.4 mmol), and ethyldiisopropylamine (5.8 g, 44.5 mmol) in DMF (50 mL) was stirred at room temperature for 3 hours. The mixture was poured into water (100 mL) and extracted with methylene chloride (3×100 mL). The combined organic extracts were washed with water (5×100 mL) and dried (MgSO4), and the solvent was evaporated under vacuum. The residue was recrystallized from ethanol-water, providing 3.2 g of the product as white crystals, in 64% yield: 1H NMR (CDCl3) δ 0.19 (s, 6H), 1.01 (s, 9H), 3.91 (s, 3H), 6.89 (d, J=8.9 Hz, 1H), 7.71 (d, J=2.8 Hz, 1H), 7.89 (dd, J=8.9 Hz, J=2.8 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

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